molecular formula C12H8BrF3O B1455485 2-Bromo-6-(2,2,2-trifluoroethoxy)-naphthalene CAS No. 1274119-29-7

2-Bromo-6-(2,2,2-trifluoroethoxy)-naphthalene

Cat. No. B1455485
M. Wt: 305.09 g/mol
InChI Key: LASQFNWMHZPQSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including bromination of naphthalene, followed by introduction of the trifluoroethoxy group. Detailed synthetic pathways and reaction conditions can be found in relevant literature .

Scientific Research Applications

Synthesis and Material Properties

2-Bromo-6-(2,2,2-trifluoroethoxy)-naphthalene and its derivatives have been explored for their potential in synthesizing various organic compounds. The compound's reactivity and ability to form specific structures make it valuable in material science and supramolecular chemistry. For example, core-substituted naphthalene diimides, which are important precursors in these fields, have been synthesized using related bromo-naphthalene derivatives, highlighting the structural and synthetic versatility of such compounds (Ping, 2012).

Electronics and Photonics

The derivatives of 2-Bromo-6-(2,2,2-trifluoroethoxy)-naphthalene have found applications in electronics, particularly in the creation of organic field-effect transistors (OFETs). Core-fluorinated naphthalene diimides, synthesized from bromo-naphthalene derivatives, show promising results in OFETs due to their strong electron-accepting capabilities and stability (Yuan et al., 2016).

Environmental and Analytical Chemistry

The high-temperature pyrolysis of brominated hydrocarbons, including bromo-naphthalene derivatives, is a subject of study in environmental chemistry due to its relevance in understanding the formation of hazardous byproducts in waste disposal and accidental fires. Studies on the pyrolytic behavior of such compounds provide insights into the formation mechanisms of brominated dioxins and other combustion byproducts, crucial for environmental monitoring and safety (Evans & Dellinger, 2003).

Polymeric and Adsorbent Materials

Compounds like 2-Bromo-6-(2,2,2-trifluoroethoxy)-naphthalene are used in the synthesis of novel polymeric materials with specific adsorptive properties. For instance, hypercrosslinked polymeric adsorbents derived from bromo-naphthalene compounds exhibit selective adsorption behavior due to the presence of specific functional groups, useful in filtration and separation processes (Yuan et al., 2008).

properties

IUPAC Name

2-bromo-6-(2,2,2-trifluoroethoxy)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF3O/c13-10-3-1-9-6-11(4-2-8(9)5-10)17-7-12(14,15)16/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASQFNWMHZPQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(2,2,2-trifluoroethoxy)-naphthalene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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